REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12](OCC)(OCC)[O:13][CH2:14][CH3:15].C(OC(=O)C)(=O)C>C(OC(=O)C)(=O)C>[CH2:14]([O:13][CH:12]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15]
|
Name
|
|
Quantity
|
160.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
474.2 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
159 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to boiling
|
Type
|
ADDITION
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Details
|
were continuously added dropwise in the course of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The low-boiling component formed
|
Type
|
DISTILLATION
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Details
|
was distilled off at a head temperature of 78° to 79° C
|
Type
|
WAIT
|
Details
|
The mixture was kept at this temperature for a further hour
|
Type
|
DISTILLATION
|
Details
|
The unreacted orthoester was then distilled off at reduced pressure
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the crude product was purified by distillation at 0.5 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205.6 g | |
YIELD: PERCENTYIELD | 95.1% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |